

# IUPAC name and synonyms for (chloromethyl)cyclohexane

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## Compound of Interest

Compound Name: (Chloromethyl)cyclohexane

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## An In-depth Technical Guide to (Chloromethyl)cyclohexane

This technical guide provides comprehensive information on the nomenclature, physicochemical properties, and key synthetic and reactive protocols for **(chloromethyl)cyclohexane**, tailored for researchers, scientists, and professionals in drug development.

## IUPAC Name and Synonyms

The nomenclature for the compound with the chemical structure of a cyclohexane ring substituted with a chloromethyl group is as follows:

- IUPAC Name: **(Chloromethyl)cyclohexane**
- Synonyms:
  - Chloromethylcyclohexane[1]
  - 1-Chloromethylcyclohexane
  - Cyclohexylmethyl chloride
  - Cyclohexane, (chloromethyl)-[1]

## Physicochemical Properties

The key quantitative data for **(chloromethyl)cyclohexane** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C <sub>7</sub> H <sub>13</sub> Cl
Molecular Weight	132.63 g/mol [1]
CAS Number	1072-95-3
Appearance	Colorless liquid
Boiling Point	164 °C (estimated); 54-55 °C at 19 Torr
Density	0.9755 g/cm <sup>3</sup> at 25 °C
Solubility	Soluble in Chloroform, Ethyl Acetate
Flash Point	Flammable liquid (H226)[1]
InChI Key	OMEGHMBBBTYRFT-UHFFFAOYSA-N
SMILES	C1CCC(CC1)CCl[1]

## Experimental Protocols

Detailed methodologies for the synthesis and key reactions of **(chloromethyl)cyclohexane** are provided below. These protocols are based on established chemical principles and analogous reactions found in the literature.

### Synthesis of (Chloromethyl)cyclohexane from Cyclohexylmethanol

This protocol describes the conversion of a primary alcohol, cyclohexylmethanol, to the corresponding alkyl chloride using thionyl chloride. This method is generally effective for primary alcohols and is expected to proceed in good yield.

Reaction Scheme: Cyclohexylmethanol + SOCl<sub>2</sub> → **(Chloromethyl)cyclohexane** + SO<sub>2</sub> + HCl

Materials:

- Cyclohexylmethanol
- Thionyl chloride ( $\text{SOCl}_2$ )[1]
- Pyridine (optional, as a scavenger for HCl)
- Anhydrous diethyl ether
- 5% Sodium bicarbonate solution
- Saturated sodium chloride solution (brine)
- Anhydrous magnesium sulfate

Equipment:

- Round-bottom flask with a magnetic stir bar
- Reflux condenser with a gas outlet to a trap (for  $\text{SO}_2$  and HCl)
- Dropping funnel
- Heating mantle
- Separatory funnel
- Rotary evaporator
- Distillation apparatus

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place cyclohexylmethanol (1.0 eq) dissolved in anhydrous diethyl ether.
- Cool the flask in an ice bath to 0 °C.
- Slowly add thionyl chloride (1.2 eq) dropwise from the addition funnel to the stirred solution. If pyridine is used, it can be added (1.2 eq) prior to the thionyl chloride.

- After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
- Heat the mixture to reflux and maintain for 1-3 hours. The reaction can be monitored by the cessation of gas evolution (SO<sub>2</sub> and HCl).
- Cool the reaction mixture to room temperature.
- Carefully pour the mixture into a separatory funnel containing ice-cold water.
- Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
- The crude **(chloromethyl)cyclohexane** can be purified by vacuum distillation.

## Nucleophilic Substitution: Synthesis of Cyclohexylmethanenitrile

This protocol details the reaction of **(chloromethyl)cyclohexane** with sodium cyanide in a polar aprotic solvent, a typical S<sub>N</sub>2 reaction to form a new carbon-carbon bond.

Reaction Scheme: **(Chloromethyl)cyclohexane** + NaCN → Cyclohexylmethanenitrile + NaCl

Materials:

- **(Chloromethyl)cyclohexane**
- Sodium cyanide (NaCN)
- Dimethyl sulfoxide (DMSO)
- Diethyl ether
- Water

- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate

Equipment:

- Round-bottom flask with a magnetic stir bar
- Heating mantle with a temperature controller
- Thermometer
- Separatory funnel
- Rotary evaporator

Procedure:

- To a solution of **(chloromethyl)cyclohexane** (1.0 eq) in DMSO, add a solution of sodium cyanide (1.8 eq) in DMSO.[2]
- Heat the resulting solution to 90 °C for 2 hours.[2]
- Allow the reaction mixture to cool to room temperature.
- Pour the reaction mixture into ice water.[2]
- Extract the aqueous mixture with diethyl ether.[2]
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude product.[2]
- The product, cyclohexylmethanenitrile, can be purified by vacuum distillation. Note: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. All glassware must be decontaminated with bleach after use.[2]

## Formation and Reaction of Cyclohexylmethylmagnesium Chloride (Grignard Reagent)

This protocol describes the formation of the Grignard reagent from **(chloromethyl)cyclohexane** and its subsequent reaction with an electrophile, using benzaldehyde as an example.

Reaction Scheme:

- **(Chloromethyl)cyclohexane** + Mg → Cyclohexylmethylmagnesium chloride
- Cyclohexylmethylmagnesium chloride + Benzaldehyde → (Cyclohexyl)(phenyl)methanol

Materials:

- **(Chloromethyl)cyclohexane**
- Magnesium turnings
- Anhydrous diethyl ether
- Iodine crystal (as an initiator)
- Benzaldehyde
- Saturated aqueous ammonium chloride solution
- Anhydrous sodium sulfate

Equipment:

- Three-necked round-bottom flask with a magnetic stir bar
- Reflux condenser with a drying tube
- Dropping funnel

- Heating mantle
- Separatory funnel
- Rotary evaporator

Procedure:

#### Part A: Formation of the Grignard Reagent

- In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings (1.2 eq).
- Add a small crystal of iodine.
- Add a small amount of a solution of **(chloromethyl)cyclohexane** (1.0 eq) in anhydrous diethyl ether to the magnesium.
- If the reaction does not start, gently warm the flask. The initiation of the reaction is indicated by the disappearance of the iodine color and the appearance of a cloudy solution.
- Once the reaction has started, add the remaining solution of **(chloromethyl)cyclohexane** dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.<sup>[3]</sup>

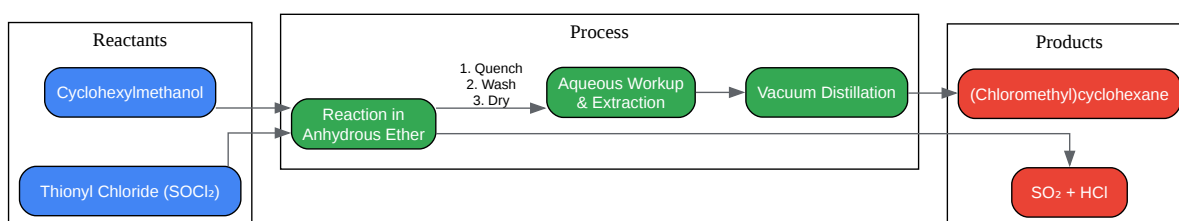
#### Part B: Reaction with Benzaldehyde

- Cool the Grignard reagent solution to 0 °C using an ice bath.
- Add a solution of benzaldehyde (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.<sup>[3]</sup>
- After the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour.<sup>[3]</sup>

- Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and saturated aqueous ammonium chloride solution.[3]
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with diethyl ether.[3]
- Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.[3]
- Remove the solvent by rotary evaporation to yield the crude alcohol, which can be purified by column chromatography or recrystallization.

## Mandatory Visualizations

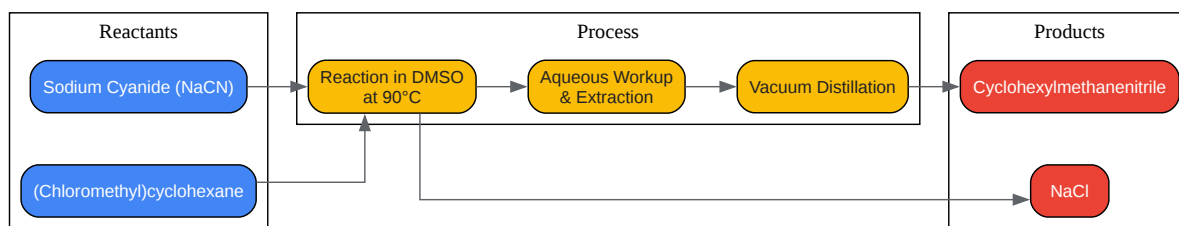
The following diagrams illustrate the experimental workflows described above.



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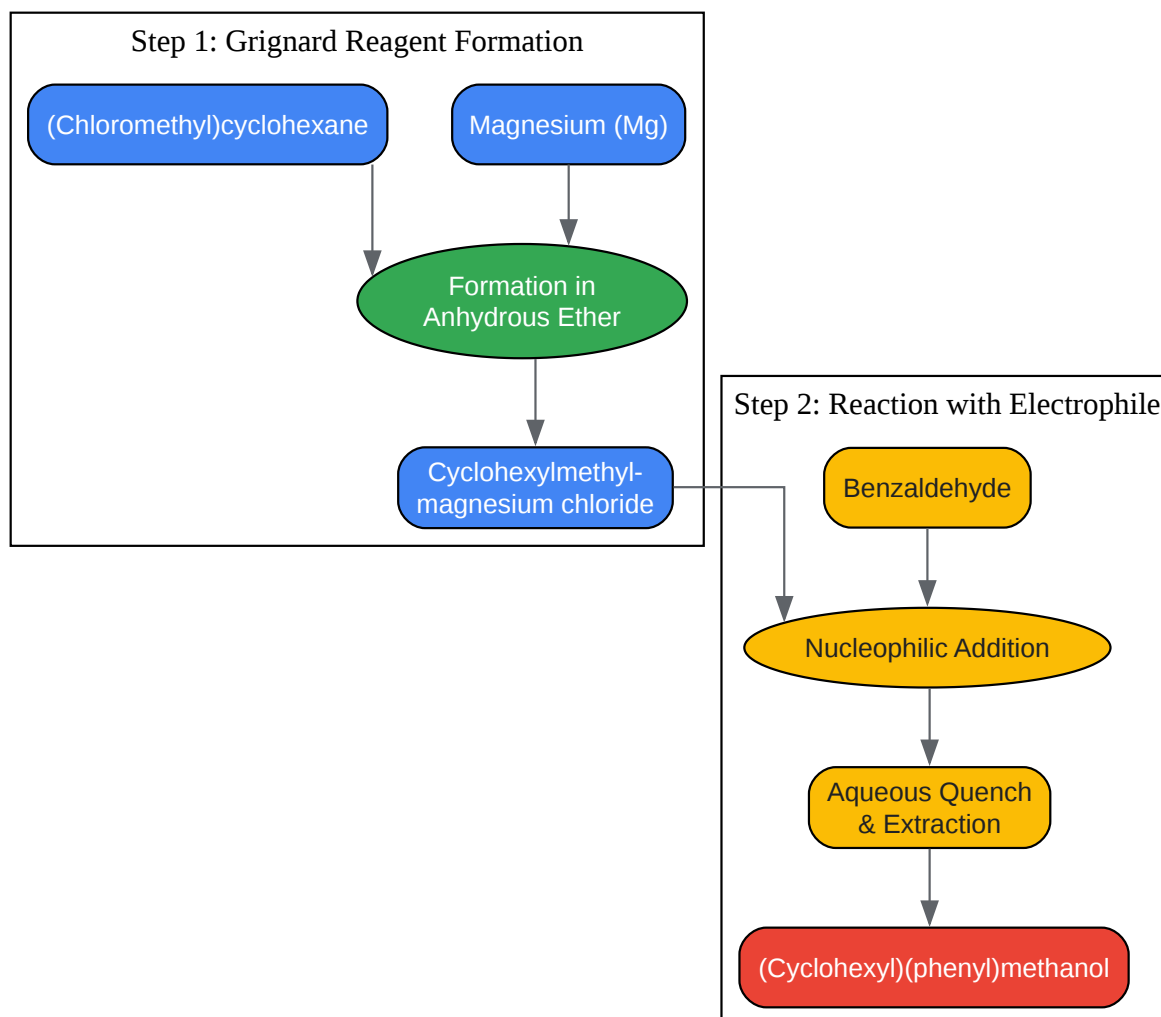
Synthesis of **(Chloromethyl)cyclohexane**





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### Nucleophilic Substitution with Cyanide



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### Grignard Reaction Workflow

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## References

- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. cssp.chemspider.com [cssp.chemspider.com]
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